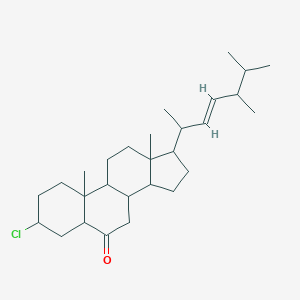
3-Chloroergost-22-en-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloroergost-22-en-6-one is a steroidal compound that has been extensively studied for its potential applications in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool for investigating the biochemical and physiological effects of steroids on living organisms.
Aplicaciones Científicas De Investigación
3-Chloroergost-22-en-6-one has been extensively used in scientific research to investigate the biochemical and physiological effects of steroids on living organisms. It has been used to study the effects of steroids on the immune system, inflammation, and cancer. It has also been used to study the effects of steroids on the cardiovascular system, the nervous system, and the reproductive system.
Mecanismo De Acción
The mechanism of action of 3-Chloroergost-22-en-6-one is not well understood. However, it is believed to act as a steroid hormone receptor agonist, binding to steroid hormone receptors and activating their transcriptional activity. This leads to the regulation of gene expression and the production of various proteins that are involved in the biochemical and physiological effects of steroids on living organisms.
Biochemical and Physiological Effects:
3-Chloroergost-22-en-6-one has been shown to have a wide range of biochemical and physiological effects on living organisms. It has been shown to regulate the immune system, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to regulate the cardiovascular system, the nervous system, and the reproductive system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Chloroergost-22-en-6-one in lab experiments is its unique chemical structure and properties, which make it a valuable tool for investigating the biochemical and physiological effects of steroids on living organisms. However, one of the main limitations of using 3-Chloroergost-22-en-6-one in lab experiments is its cost and availability, which can limit its use in certain research applications.
Direcciones Futuras
There are several future directions for the study of 3-Chloroergost-22-en-6-one. One future direction is the investigation of its potential therapeutic applications in the treatment of various diseases, such as cancer and inflammation. Another future direction is the investigation of its potential as a tool for studying the mechanisms of steroid hormone receptor activation and the regulation of gene expression. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to increased availability and decreased cost of 3-Chloroergost-22-en-6-one, making it more accessible for scientific research.
In conclusion, 3-Chloroergost-22-en-6-one is a valuable tool for investigating the biochemical and physiological effects of steroids on living organisms. Its unique chemical structure and properties have led to its extensive use in scientific research, and its potential applications in various fields of study make it an important area of research for the future.
Métodos De Síntesis
The synthesis of 3-Chloroergost-22-en-6-one can be achieved through several methods, including chemical synthesis and microbial transformation. Chemical synthesis involves the reaction of cholesterol with thionyl chloride and phosphorus pentachloride, followed by the addition of sodium hydroxide and chlorination with thionyl chloride. Microbial transformation involves the use of microorganisms such as fungi and bacteria to transform cholesterol into 3-Chloroergost-22-en-6-one.
Propiedades
Nombre del producto |
3-Chloroergost-22-en-6-one |
|---|---|
Fórmula molecular |
C28H45ClO |
Peso molecular |
433.1 g/mol |
Nombre IUPAC |
3-chloro-17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H45ClO/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-16-26(30)25-15-20(29)11-13-28(25,6)24(21)12-14-27(22,23)5/h7-8,17-25H,9-16H2,1-6H3/b8-7+ |
Clave InChI |
YMHFKAGSCRHVTB-BQYQJAHWSA-N |
SMILES isomérico |
CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)Cl)C)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)Cl)C)C |
SMILES canónico |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)
![N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)
![N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide](/img/structure/B303199.png)

![2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)